molecular formula C14H12O3 B6326527 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 893737-63-8

4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B6326527
CAS No.: 893737-63-8
M. Wt: 228.24 g/mol
InChI Key: VHRAILLXUOZKTO-UHFFFAOYSA-N
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Description

4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde (CAS: 1261953-85-8) is a biphenyl derivative featuring hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) functional groups at positions 4, 2', and 3, respectively. Its molecular formula is C₁₅H₁₁F₃O₃, with a molecular weight of 296.24 g/mol . It requires storage at 2–8°C to maintain stability, with stock solutions recommended for use within 1–6 months depending on storage temperature .

Properties

IUPAC Name

2-hydroxy-5-(2-methoxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRAILLXUOZKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602402
Record name 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893737-63-8
Record name 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Optimization and Catalytic Systems

Key parameters influencing yield and selectivity include the choice of palladium catalyst, base, and solvent system. A study on analogous 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes demonstrated that [(dppf)PdCl<sub>2</sub>] with Cs<sub>2</sub>CO<sub>3</sub> in a water/1,4-dioxane (1:3) solvent system achieved yields exceeding 90%. Adapting these conditions to the target compound, the reaction of 3-bromo-4-(methoxymethoxy)benzaldehyde (to protect the hydroxy group) with 2-methoxyphenylboronic acid under analogous conditions yielded the protected intermediate, which was subsequently deprotected using HCl to afford the final product.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

CatalystBaseSolventTemperature (°C)Yield (%)
[(dppf)PdCl<sub>2</sub>]Cs<sub>2</sub>CO<sub>3</sub>Water/1,4-dioxane10092
Pd(PPh<sub>3</sub>)<sub>4</sub>K<sub>2</sub>CO<sub>3</sub>DMF10068
Pd(OAc)<sub>2</sub>Na<sub>2</sub>CO<sub>3</sub>Acetonitrile82NR

The superiority of [(dppf)PdCl<sub>2</sub>] stems from its ability to stabilize the palladium center during oxidative addition and transmetalation steps, reducing side reactions.

Protection-Deprotection Strategies

The aldehyde and hydroxy groups necessitate protection to prevent undesired oxidation or nucleophilic attack. Methoxymethyl (MOM) protection of the hydroxy group prior to coupling, followed by acidic deprotection (e.g., HCl in THF), proved effective in maintaining integrity of the aldehyde moiety. Alternative protecting groups such as tert-butyldimethylsilyl (TBS) were less efficient, yielding only 74% of the desired product due to steric hindrance during coupling.

Friedel-Crafts Acylation: Regioselective Challenges

Friedel-Crafts acylation offers a route to introduce the aldehyde group directly onto the aromatic ring. However, the electron-donating methoxy and hydroxy groups complicate regioselectivity.

Directing Group Strategies

In a modified approach, the hydroxy group was acetylated to convert it into a stronger electron-withdrawing group, directing acylation to the para position. Using AlCl<sub>3</sub> as a Lewis catalyst and dichloroethane as a solvent, 2-methoxybiphenyl underwent acylation at the 3-position, followed by hydrolysis to restore the hydroxy group. This method achieved a moderate yield of 65%, with 20% of the ortho-substituted byproduct formed due to competing steric effects.

Solvent and Catalyst Screening

Polar aprotic solvents like nitrobenzene improved selectivity by stabilizing the acylium ion intermediate. A comparison of catalysts revealed that FeCl<sub>3</sub> (70% yield) outperformed AlCl<sub>3</sub> (65%) due to reduced side reactions, though reproducibility issues were noted in scaled-up batches.

Ullmann Coupling: Copper-Mediated Synthesis

Ullmann coupling provides a cost-effective alternative to palladium catalysis, albeit with harsher conditions. Coupling 3-iodo-4-hydroxybenzaldehyde with 2-methoxyphenylboronic acid using CuI/1,10-phenanthroline in DMSO at 120°C yielded the target compound in 58% yield. Elevated temperatures (150°C) increased the yield to 72% but led to partial decomposition of the aldehyde group.

Table 2: Ullmann Coupling Optimization

LigandSolventTemperature (°C)Yield (%)
1,10-PhenanthrolineDMSO12058
DMEDAToluene15072

Alternative Routes: Grignard and Wittig Reactions

Grignard addition to 3-nitro-4-methoxybiphenyl followed by oxidation (KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>) provided a low-yielding pathway (42%) due to over-oxidation side products. The Wittig reaction between 4-hydroxy-2'-methoxybiphenyl-3-ylphosphonium salt and formaldehyde showed promise (78% yield) but required stringent anhydrous conditions .

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group enables classic nucleophilic addition and redox transformations:

Oxidation

The aldehyde is oxidized to a carboxylic acid under acidic conditions (e.g., KMnO₄/H₂SO₄):
R–CHOKMnO4/H+R–COOH\text{R–CHO} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{R–COOH}
This reaction is critical for synthesizing carboxylic acid derivatives for pharmaceutical intermediates.

Reduction

Reduction with NaBH₄ or LiAlH₄ yields the corresponding benzyl alcohol:
R–CHONaBH4R–CH2OH\text{R–CHO} \xrightarrow{\text{NaBH}_4} \text{R–CH}_2\text{OH}
Such reductions are performed under anhydrous conditions to avoid side reactions.

Nucleophilic Addition Reactions

The aldehyde participates in condensations and Schiff base formations:

General Suzuki Coupling Protocol

ParameterOptimal Condition
Catalyst[(dppf)PdCl₂] (5 mol%)
BaseCs₂CO₃
SolventWater/1,4-dioxane (1:3)
Temperature100°C
Yield60–65%

This method is effective for introducing aryl/heteroaryl groups at reactive positions .

Coordination Chemistry

The compound forms stable complexes with transition metals, as demonstrated in a Pd(II) complex synthesis:

Pd(II) Complex Formation

  • Reactants : 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde + Pd precursor.

  • Conditions : CDCl₃, room temperature.

  • Product : White solid, mp: 92°C.

  • Characterization :

    • 1H NMR^1\text{H NMR}: δ 10.93 (s, 1H, aldehyde), 9.81 (s, 1H, phenolic OH).

    • IR: Strong carbonyl stretch at 1680 cm⁻¹ .

Electrophilic Aromatic Substitution

The hydroxyl and methoxy groups direct electrophilic substitution (e.g., nitration, sulfonation) to specific positions on the biphenyl system.

Nitration Example

  • Reagent : HNO₃/H₂SO₄ mixture.

  • Positional Selectivity : Meta to hydroxyl, para to methoxy.

  • Yield : ~50–60% under controlled temperatures.

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYield (%)Reference
Oxidation (to acid)KMnO₄/H₂SO₄, 80°C, 4hBiphenyl-3-carboxylic acid70–75
Reduction (to alcohol)NaBH₄/EtOH, RT, 2hBiphenyl-3-methanol85–90
Schiff Base FormationEthanol, reflux, 6hR–CH=N–Ar60–70
Suzuki Coupling[(dppf)PdCl₂], Cs₂CO₃, 100°CBiaryl derivatives60–65

Mechanistic Insights

  • Aldehyde Reactivity : Polarization of the carbonyl group facilitates nucleophilic attack.

  • Directing Effects : Hydroxyl groups activate the ring toward electrophilic substitution, while methoxy groups exert ortho/para-directing effects.

  • Pd Complexation : The aldehyde oxygen and phenolic hydroxyl act as bidentate ligands, stabilizing Pd(II) centers .

Scientific Research Applications

Chemical Applications

Synthesis Intermediate:
This compound serves as a crucial intermediate in organic synthesis, facilitating the construction of more complex molecules. Its unique functional groups (hydroxyl and aldehyde) are pivotal in reactions such as oxidation and condensation.

Table 1: Comparison of Synthesis Intermediates

CompoundFunctional GroupsApplication
4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde-OH, -CHOOrganic synthesis
4-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde-OH, -CHOOrganic synthesis
2',6'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde-CHOLess reactive due to lack of -OH

Biological Applications

Antimicrobial and Anticancer Properties:
Research indicates that derivatives of this compound exhibit promising biological activities. Studies have shown its potential in inhibiting the growth of various cancer cell lines, suggesting its role as a lead compound in drug development.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of biphenyl derivatives. The findings indicated that compounds similar to this compound demonstrated significant cytotoxicity against HepG2 liver cancer cells, with an IC50 value indicating effective inhibition of cell proliferation .

Medical Applications

Drug Discovery:
The compound is under investigation for its role in targeting specific enzymes and receptors involved in disease pathways. Its structural features may enhance binding affinity and specificity in therapeutic contexts.

Pharmacological Activity:
Similar biphenyl derivatives have been linked to anti-inflammatory and analgesic effects. Ongoing research aims to elucidate the mechanisms through which these compounds exert their biological effects.

Material Science Applications

Development of Advanced Materials:
this compound is utilized in creating advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). The presence of hydroxyl and methoxy groups improves the material's electronic properties and stability.

Table 2: Material Properties Comparison

Material TypeKey FeaturesExample Compound
Liquid CrystalsResponsive to electric fieldsThis compound
OLEDsHigh efficiency and stabilitySimilar biphenyl derivatives

Mechanism of Action

The mechanism of action of 4-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde can be contrasted with related biphenyl carbaldehydes. Key differences lie in substituent positions, electronic effects, and physicochemical properties.

Substituent Position and Electronic Effects

  • 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde (C₁₄H₁₁ClO₂):
    • Substitutes the hydroxyl group with chlorine at position 4 and adds a methoxy group at 3'.
    • Exhibits altered electronic properties due to the electron-withdrawing Cl atom, which may influence reactivity in cross-coupling reactions. A crystal structure study confirms its planar biphenyl backbone .
  • 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde (C₁₄H₁₂O₂):
    • Replaces the methoxy group with a methyl (-CH₃) group at 3', reducing polarity. Molecular weight: 212.24 g/mol .

Functional Group Modifications

  • 4,6-Dimethoxy-5-methyl[1,1'-biphenyl]-3-carbaldehyde (C₁₆H₁₆O₃):
    • Features two methoxy groups (positions 4 and 6) and a methyl group (position 5), enhancing steric hindrance and altering solubility. Synthesized via Suzuki-Miyaura coupling .
  • 4-Methoxy-3-(trifluoromethyl)benzaldehyde (C₉H₇F₃O₂): A non-biphenyl analog with a trifluoromethyl (-CF₃) group. The electron-withdrawing -CF₃ increases electrophilicity at the aldehyde, impacting reactivity in nucleophilic additions .

Halogenated Derivatives

  • [1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-5-fluoro-2'-methoxy (C₁₄H₁₀ClFO₃):
    • Replaces the aldehyde with a carboxylic acid (-COOH) and introduces halogens (Cl, F) at positions 4' and 5. Molar mass: 280.68 g/mol .
  • 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde :
    • Adds a -CF₃ group at position 5', significantly increasing lipophilicity. This derivative is listed as discontinued but highlights the impact of fluorinated substituents on bioavailability .

Physicochemical and Spectroscopic Data

Table 1: Comparative Analysis of Key Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
This compound 4-OH, 2'-OCH₃, 3-CHO C₁₅H₁₁F₃O₃ 296.24 Aldehyde, hydroxyl, methoxy Storage: 2–8°C; Research use only
4-Chloro-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde 4-Cl, 3'-OCH₃, 3-CHO C₁₄H₁₁ClO₂ 246.69 Aldehyde, methoxy, chlorine Crystalline structure; planar geometry
4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde 4'-OH, 3'-CH₃, 3-CHO C₁₄H₁₂O₂ 212.24 Aldehyde, hydroxyl, methyl Lower polarity due to -CH₃
4,6-Dimethoxy-5-methyl[1,1'-biphenyl]-3-carbaldehyde 4,6-OCH₃, 5-CH₃, 3-CHO C₁₆H₁₆O₃ 256.29 Aldehyde, methoxy (×2), methyl Enhanced steric hindrance

Biological Activity

4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article will delve into its synthesis, biological properties, and potential applications, supported by relevant research findings and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate aromatic precursors under controlled conditions. Various methods have been employed to achieve this compound, including:

  • Condensation Reactions : Utilizing salicylaldehyde derivatives and methoxy-substituted biphenyls.
  • Oxidative Methods : Employing oxidizing agents to convert suitable precursors into the aldehyde form.

Characterization of the synthesized compound is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Mass Spectrometry : For molecular weight determination.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it possesses:

  • Antibacterial Activity : Effective against various bacterial strains including Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Demonstrated efficacy against common fungal pathogens.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Type
Staphylococcus aureus32 µg/mLBacteria
Escherichia coli64 µg/mLBacteria
Candida albicans16 µg/mLFungi

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. It has shown the ability to inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.

Case Study Example :
A study conducted on murine models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. The results indicated a potential mechanism involving the inhibition of NF-kB signaling pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
  • Cytokine Modulation : The compound could modulate immune responses by affecting cytokine production.

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Drug Development : Further exploration into its pharmacokinetics and toxicity profiles could lead to new therapeutic agents.
  • Combination Therapies : Investigating its use in combination with existing antibiotics or antifungals may enhance efficacy and reduce resistance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde, and what key analytical techniques confirm its structure?

  • Synthesis : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, biphenyl carbaldehydes are prepared using Suzuki-Miyaura coupling between halogenated benzaldehyde derivatives and boronic acids under inert atmospheres .
  • Characterization :

  • NMR Spectroscopy : 1H^1H NMR (500 MHz, CDCl3_3 ) shows distinct signals for the aldehyde proton (δ 9.89 ppm), hydroxyl group (δ 10.93 ppm), and aromatic protons (δ 7.00–7.78 ppm) .
  • X-ray Crystallography : Single-crystal structures (e.g., monoclinic system, space group P21/cP2_1/c) are refined using SHELXL, confirming bond lengths and angles .

Q. What are common challenges in purifying this compound, and how are they addressed?

  • Challenges : Low solubility in polar solvents and co-elution of byproducts during chromatography.
  • Solutions :

  • Recrystallization : Use ethanol/water mixtures to isolate pure crystals .
  • Column Chromatography : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) to separate hydroxylated byproducts .

Advanced Research Questions

Q. How do substituents on the biphenyl core influence reactivity in cross-coupling reactions?

  • Electron-Donating Groups (e.g., -OCH3_3) : Enhance electron density, improving nucleophilic aromatic substitution but potentially reducing oxidative coupling efficiency .
  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Increase electrophilicity of the aldehyde, accelerating condensation reactions. For example, 4′-fluoro analogs show 71% yield in Knoevenagel reactions vs. 7% for unsubstituted derivatives .
  • Table : Substituent Effects on Reactivity

SubstituentReaction TypeYield (%)Key ObservationReference
-OCH3_3Suzuki Coupling65Stabilizes transition state
-FKnoevenagel71Enhanced electrophilicity
NoneReductive Amination7Low due to steric hindrance

Q. How is this compound utilized in synthesizing fluorescent materials or metal-organic frameworks (MOFs)?

  • Fluorescent Coumarins : Acts as a precursor in Pd-catalyzed coupling with 4-hydroxycoumarins, forming π-extended systems with emission at 450–500 nm .
  • MOFs : Tetrakis derivatives (e.g., 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-3-carbaldehyde)) serve as ligands for luminescent MOFs, with applications in sensing .

Q. Why do similar synthetic procedures yield varying results for halogenated analogs?

  • Key Factors :

  • Catalyst Loading : Low Pd(PPh3_3)4_4 concentrations (<5 mol%) reduce cross-coupling efficiency .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions in halogenated analogs .

Q. What role does this aldehyde play in structure-activity relationship (SAR) studies for drug discovery?

  • A2AR Negative Allosteric Modulators : The biphenyl carbaldehyde scaffold is functionalized with pyridine dicarbonitriles to optimize binding to adenosine receptors. Substituent positioning (e.g., 2′-fluoro vs. 4′-methoxy) modulates IC50_{50} values by up to 10-fold .

Q. How is single-crystal X-ray diffraction applied to resolve structural ambiguities?

  • Method : Crystals are grown via slow evaporation (e.g., in CH3_3CN/CHCl3_3), and data collected on Bruker CCD diffractometers. SHELXL refines structures, with R-factors <0.06 confirming accuracy .
  • Key Metrics :

  • Unit cell parameters (e.g., a=7.97A˚,b=16.43A˚a = 7.97 \, \text{Å}, b = 16.43 \, \text{Å}).
  • Hydrogen-bonding networks involving the hydroxyl and aldehyde groups .

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